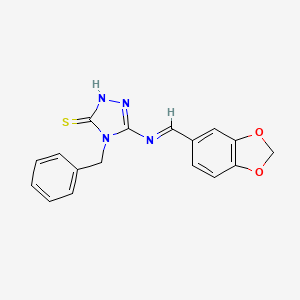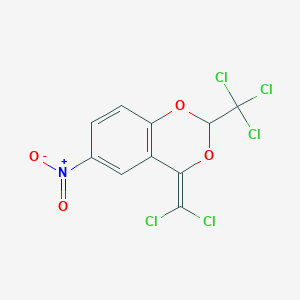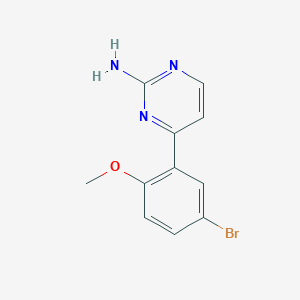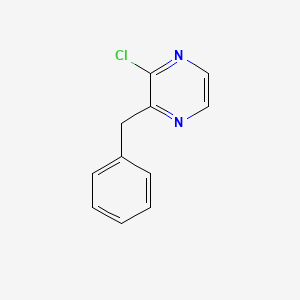![molecular formula C14H14N4O4S B12045870 3-(5-Oxo-3-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B12045870.png)
3-(5-Oxo-3-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[(2-ANILINO-2-OXOETHYL)SULFANYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL}PROPANOIC ACID is a complex organic compound with the molecular formula C14H14N4O4S . This compound is notable for its unique structure, which includes a triazine ring, a sulfanyl group, and an anilino group. It is used in various scientific research applications due to its diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(2-ANILINO-2-OXOETHYL)SULFANYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL}PROPANOIC ACID typically involves multiple steps. One common method includes the reaction of 2-anilino-2-oxoethyl sulfanyl with a triazine derivative under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-{3-[(2-ANILINO-2-OXOETHYL)SULFANYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL}PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution can introduce various functional groups onto the anilino ring .
Applications De Recherche Scientifique
3-{3-[(2-ANILINO-2-OXOETHYL)SULFANYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL}PROPANOIC ACID is used in a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{3-[(2-ANILINO-2-OXOETHYL)SULFANYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL}PROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{3-[(2-Anilino-2-oxoethyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl}-N,N-dimethyl-1-propanaminium
- 2-[(2-Anilino-2-oxoethyl)sulfanyl]acetic acid
Uniqueness
3-{3-[(2-ANILINO-2-OXOETHYL)SULFANYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL}PROPANOIC ACID is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various research applications .
Propriétés
Formule moléculaire |
C14H14N4O4S |
|---|---|
Poids moléculaire |
334.35 g/mol |
Nom IUPAC |
3-[3-(2-anilino-2-oxoethyl)sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
InChI |
InChI=1S/C14H14N4O4S/c19-11(15-9-4-2-1-3-5-9)8-23-14-16-13(22)10(17-18-14)6-7-12(20)21/h1-5H,6-8H2,(H,15,19)(H,20,21)(H,16,18,22) |
Clé InChI |
ACSYWERUBCJBGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12045808.png)



![2-[(5-{[5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12045832.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12045834.png)
![4-{4-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12045851.png)
![11-Phenyldibenzo[b,f][1,4]oxazepine](/img/structure/B12045862.png)


